3-chlorobenzenesulfonyl fluoride

Chemical Synthesis Process Chemistry Laboratory Automation

3-Chlorobenzenesulfonyl fluoride (CAS 10116-74-2) is an aryl sulfonyl fluoride characterized by a chlorine atom in the *meta* position of the benzene ring. This compound is a member of the sulfonyl fluoride class, known for their privileged role as electrophilic warheads in chemical biology and as robust connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Molecular Formula C6H4ClFO2S
Molecular Weight 194.61 g/mol
CAS No. 10116-74-2
Cat. No. B3333503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chlorobenzenesulfonyl fluoride
CAS10116-74-2
Molecular FormulaC6H4ClFO2S
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)F
InChIInChI=1S/C6H4ClFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
InChIKeySVUFZCYVNYUZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzenesulfonyl Fluoride (CAS 10116-74-2): A Meta-Substituted Sulfonyl Fluoride for SuFEx Click Chemistry and Covalent Probe Development


3-Chlorobenzenesulfonyl fluoride (CAS 10116-74-2) is an aryl sulfonyl fluoride characterized by a chlorine atom in the *meta* position of the benzene ring . This compound is a member of the sulfonyl fluoride class, known for their privileged role as electrophilic warheads in chemical biology and as robust connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Its specific *meta*-substitution pattern creates a distinct reactivity and stability profile compared to its unsubstituted, *ortho*-, or *para*-substituted isomers, influencing its behavior in nucleophilic substitution and bioconjugation applications [2].

Procurement Rationale for 3-Chlorobenzenesulfonyl Fluoride: Why Isomeric Purity and Meta-Substitution Are Non-Negotiable


Substituting 3-chlorobenzenesulfonyl fluoride with a different isomer (e.g., the 2-chloro or 4-chloro analog) or the unsubstituted parent compound is not a direct equivalent due to the profound impact of the chlorine atom's position on the sulfonyl fluoride's electrophilicity and stability. The *meta*-chloro substituent exerts a unique electronic effect (quantified by its Hammett substituent constant) that is distinct from *ortho* or *para* substitution, leading to different reaction kinetics in SuFEx and hydrolysis [1]. Furthermore, differences in physical state (e.g., liquid vs. solid) and physicochemical properties between isomers impact handling, formulation, and reaction setup. Using an unqualified analog will introduce uncontrolled variables, potentially compromising reaction yields, bioconjugation efficiency, or the selectivity profile of a covalent probe, thereby jeopardizing the reproducibility and validity of the scientific process [2].

Quantitative Evidence for 3-Chlorobenzenesulfonyl Fluoride: Comparative Data on Reactivity, Stability, and Physical Properties


Physical State at Ambient Temperature: Liquid Handling vs. Solid Analogs

The physical state of 3-chlorobenzenesulfonyl fluoride at room temperature is a liquid, a key differentiator from the 4-chloro isomer which is a solid . This property is critical for applications requiring precise liquid handling, such as in automated synthesis platforms or flow chemistry setups, offering a distinct advantage over solid analogs that require dissolution prior to use. The compound is a colorless to yellow oil .

Chemical Synthesis Process Chemistry Laboratory Automation

Electronic Modulation of Sulfonyl Fluoride Reactivity: Meta-Chloro Substitution

The reactivity of an aryl sulfonyl fluoride is governed by the electronic nature of substituents on the ring. The *meta*-chloro group in 3-chlorobenzenesulfonyl fluoride exerts an electron-withdrawing inductive effect (-I) without the strong resonance donation (+M) possible from the *para* position. This is reflected in Hammett substituent constants, which correlate linearly with the alkaline hydrolysis rates of substituted benzenesulfonyl fluorides [1]. While specific rate constants for this compound were not found in the search, the established Hammett relationship (ρ-value) allows for a class-level inference of its differential reactivity profile compared to an unsubstituted (σp = 0.00) or *para*-substituted analog.

Medicinal Chemistry Click Chemistry Physical Organic Chemistry

Thermodynamic Stability and Biocompatibility of the Sulfonyl Fluoride Warhead

A key advantage of sulfonyl fluorides over other sulfonyl halides, like sulfonyl chlorides, is their significantly improved thermodynamic stability and resistance to hydrolysis under physiological conditions, while retaining sufficient electrophilicity to react with specific protein residues [1]. This balance of stability and reactivity makes them "privileged warheads" in chemical biology. This is a class-level property that directly informs the selection of 3-chlorobenzenesulfonyl fluoride for biological applications over its more reactive and less stable sulfonyl chloride counterpart.

Chemical Biology Drug Discovery Covalent Inhibitors

Commercial Availability and Purity: A Reliable Building Block for Research

For routine procurement, 3-chlorobenzenesulfonyl fluoride is commercially available from major suppliers with a standard purity of 95% . The compound is supplied as a liquid with a documented refractive index (n20/D 1.5161) and density (1.4280 g/L at 25 °C), providing key metrics for quality control upon receipt and for calculating molar quantities in reaction setups . This established commercial supply chain and well-defined specification sheet minimize the risks associated with sourcing from less reliable vendors or undertaking custom synthesis.

Chemical Synthesis Procurement Supply Chain

Defined Application Scenarios for 3-Chlorobenzenesulfonyl Fluoride Based on Differentiated Evidence


Automated and Flow Chemistry Platforms

The liquid physical state of 3-chlorobenzenesulfonyl fluoride is a critical enabler for its use in automated synthesis and flow chemistry. Its precise liquid handling capability, as opposed to a solid that requires weighing and dissolution, aligns with the requirements of high-throughput experimentation and continuous manufacturing processes. This makes it a preferred building block over its solid isomer, 4-chlorobenzenesulfonyl fluoride, in these settings .

Fine-Tuning Sulfonyl Fluoride Warheads in Medicinal Chemistry

In structure-activity relationship (SAR) studies, the unique electronic profile of the *meta*-chloro substituent (σm = +0.37) provides a distinct option for modulating the electrophilicity of a sulfonyl fluoride warhead. Medicinal chemists can leverage this Hammett parameter to rationally design covalent inhibitors with a desired balance of reactivity and selectivity, differentiating it from the unsubstituted (σp = 0.00) or *para*-chloro (σp = +0.23) analogs, which offer different electronic biases [1].

Development of Biocompatible Covalent Probes

The established class-level stability of sulfonyl fluorides under physiological conditions makes 3-chlorobenzenesulfonyl fluoride a suitable core scaffold for developing activity-based probes and covalent inhibitors [2]. Researchers can exploit the *meta*-chloro group as a synthetic handle for further diversification or as a means to tune the physicochemical properties of the final probe molecule without compromising the essential stability of the warhead .

SuFEx Click Chemistry for Bioconjugation

This compound is explicitly marketed for its application in SuFEx click chemistry, where it serves as a connector to assemble -SO₂- linked small molecules with proteins or nucleic acids . The *meta*-chloro substitution pattern provides an orthogonal reactivity profile compared to other aryl sulfonyl fluorides, allowing for more complex, multi-step bioconjugation strategies or the creation of diverse screening libraries [2].

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